molecular formula C9H8N4O2S B1422308 [2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 1219828-13-3

[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1422308
CAS No.: 1219828-13-3
M. Wt: 236.25 g/mol
InChI Key: UFBPFVSHWCAGIQ-UHFFFAOYSA-N
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Description

[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid ( 1219828-13-3) is a high-purity chemical building block with the molecular formula C9H8N4O2S and a molecular weight of 236.25 g/mol . This compound is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel heterocyclic molecules. Its structural features, incorporating both pyrimidine and thiazole rings, make it a valuable scaffold for constructing potential bioactive agents. Scientific literature indicates that derivatives of the N-(pyrimidinyl)thiazol-2-amine core are investigated as dual-acting activators of metabolic targets such as glucokinase (GK) and PPARγ, showing significant efficacy in preclinical models for managing blood glucose levels . This suggests its primary research value lies in the discovery and synthesis of new hypoglycemic and antidiabetic therapeutics. The product is provided with a documented purity of 97% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-7(15)4-6-5-16-9(12-6)13-8-10-2-1-3-11-8/h1-3,5H,4H2,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBPFVSHWCAGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257988
Record name 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219828-13-3
Record name 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219828-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine with α-haloacetic acid derivatives under basic conditions, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

The compound exhibits notable biological activities, particularly as an inhibitor of protein kinases. This property has made it a candidate for research in treating cell proliferative diseases, including various cancers.

Inhibition of Cancer Cell Proliferation

A study demonstrated that treatment with [2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid resulted in a significant decrease in the proliferation of acute myeloid leukemia (AML) cells. The compound was tested on MV4-11 cell lines, showing effective inhibition at concentrations as low as 0.25 μM over a 24-hour exposure period. Graphical results indicated a dose-dependent response, confirming its potential as an anti-cancer agent .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of derivatives of this compound has provided insights into optimizing its efficacy. Modifications to the thiazole and pyrimidine rings have been explored to enhance binding affinity to target proteins involved in cancer progression .

Applications in Drug Development

The compound is being investigated for its potential use in developing new therapeutic agents targeting specific kinases involved in cancer pathways. Its ability to modulate cellular mechanisms makes it a valuable candidate for further pharmaceutical development.

Data Table: Summary of Biological Studies

Study ReferenceCell LineConcentration (μM)Effect Observed
MV4-110.25 - 2.50Decreased proliferation
Various Cancer TypesVariesInhibition of CDK activity

Mechanism of Action

The mechanism of action of [2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of various enzymes, disrupting their normal function. This inhibition can lead to a cascade of effects within the cell, ultimately resulting in the desired therapeutic outcome .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Pyridine vs. Pyrimidine Substitution
  • 2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid (C₁₀H₈ClN₃O₂S, MW 269.71) Replaces the pyrimidine with a chloropyridine group. Molecular Weight (MW): 269.71; LogP: Estimated ~1.5 (lower polarity than pyrimidine analog).
Aryl Substitutions
  • 2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid (C₁₁H₈FNO₂S, MW 237.25) Features a 3-fluorophenyl group instead of pyrimidine. Increased lipophilicity (LogP ~2.8) due to the aromatic fluorophenyl group, which may enhance membrane permeability but reduce aqueous solubility . Lacks the hydrogen-bonding pyrimidine, limiting interactions with polar targets.
  • 2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid (CAS 851879-29-3)

    • Bromine’s steric bulk and electron-withdrawing effects alter electronic properties compared to fluorine or pyrimidine substituents .
Sulfone and Heterocyclic Modifications
  • Sulfone’s strong electron-withdrawing effects contrast with pyrimidine’s moderate electron-deficient nature.

Functional Group Variations

Amino Acid Derivatives
  • N-BOC-2-amino-4-thiazolacetic acid (C₉H₁₃N₂O₃S, MW 229.27) The tert-butoxycarbonyl (BOC) group protects the amine, making it a synthetic precursor.
Methoxyimino Modifications

Pharmacological and Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Features
[Target Compound] ~250–270* ~1.2 Pyrimidine enhances H-bonding; acetic acid improves solubility.
2-[2-(3-Fluorophenyl)-thiazol]AA 237.25 2.8 High lipophilicity; limited polar interactions.
2-{2-[(5-Cl-pyridinyl)amino]...} 269.71 1.5 Moderate polarity; single H-bond donor.
2-(1,1-Dioxothiolan-thiazol)AA 261.32 0.5 High polarity; sulfone improves metabolic stability.

*Estimated based on structural analogs.

Biological Activity

[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C9H8N4O2S
Molecular Weight 236.25 g/mol
IUPAC Name 2-(2-pyrimidin-2-ylamino)-1,3-thiazol-4-ylacetic acid
CAS Number 1219828-13-3
Appearance Solid

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit inhibitory effects on various cancer cell lines. For instance, in vitro assays indicated that this compound inhibits the proliferation of pancreatic cancer cells with IC50 values comparable to established inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to induce apoptosis in cancer cells and enhance the expression of tumor suppressor genes. Specifically, compounds similar to this compound have demonstrated significant HDAC inhibitory activity in various studies .

Case Studies and Research Findings

  • Inhibition of HDACs
    • A study reported that derivatives of thiazole compounds, including those related to this compound, showed potent HDAC inhibition with IC50 values ranging from 0.089 μM to >5 μM depending on the specific structure and substituents on the thiazole ring .
  • Antiproliferative Activity
    • In a comparative analysis against several pancreatic cancer cell lines, this compound exhibited antiproliferative activity with IC50 values indicating effectiveness similar to that of SAHA .
  • Molecular Docking Studies
    • Molecular docking studies have suggested that the compound binds effectively to the active sites of HDAC enzymes, which supports its role as a potential therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiazole-acetic acid derivatives are often synthesized by reacting 2-aminothiazole intermediates with pyrimidinyl halides in polar aprotic solvents (e.g., DMF or DMSO) under reflux, with triethylamine as a base to deprotonate intermediates. Post-synthetic modifications, such as coupling with benzamide or triazole groups, may require Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Characterization typically involves 1H^1 \text{H}/13C^{13} \text{C} NMR, IR, and HPLC (98–99% purity) to confirm regioselectivity and purity .

Q. How can the crystal structure of this compound be resolved to inform coordination chemistry studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Crystallization is optimized using slow evaporation in mixed solvents (e.g., ethanol/water). Structural parameters (bond lengths, angles, and torsion angles) are analyzed to assess hydrogen bonding (N–H···N/O) and π-π stacking interactions, which influence coordination polymer assembly. Refinement software like SHELXTL is used to resolve disorder in pyrimidine-thiazole moieties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Consult Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store at 2–8°C under inert gas (argon) to prevent decomposition .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanisms of this compound to biological targets?

  • Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using protein structures (PDB ID) and ligand 3D coordinates (optimized via DFT at B3LYP/6-31G* level). Analyze binding poses for hydrogen bonds (e.g., pyrimidine N with active-site residues) and hydrophobic interactions (thiazole ring with aromatic pockets). Validate with MM-GBSA binding free energy calculations and compare with experimental IC50_{50} values .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Discrepancies in 1H^1 \text{H}-NMR signals (e.g., unexpected multiplicity) may arise from dynamic processes (tautomerism) or solvent effects. Use variable-temperature NMR or deuterated solvents (DMSO-d6_6) to stabilize conformers. Cross-validate with 13C^{13} \text{C}-NMR DEPT-135 and HSQC experiments. Computational NMR shifts (GIAO method) can identify dominant tautomers .

Q. How can coordination polymers derived from this compound be optimized for catalytic or sensing applications?

  • Methodological Answer : Design polymers by coordinating the thiazole N or pyrimidine N atoms with transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}). Optimize metal-ligand ratios (1:1 to 1:3) in solvothermal reactions (100–120°C, 24–72 hrs). Characterize porosity via BET surface area analysis and catalytic activity using model reactions (e.g., CO2_2 cycloaddition). Stability is tested under humidity and thermal stress (TGA/DSC) .

Q. What analytical techniques are most reliable for assessing purity and degradation products?

  • Methodological Answer : Use UPLC-MS with a C18 column (ACN/0.1% formic acid gradient) to separate impurities. Degradation studies (forced hydrolysis at pH 1–13, 40–60°C) identify labile sites (e.g., acetic acid moiety). Quantify degradation products (>0.1%) per ICH guidelines. High-resolution MS (Q-TOF) confirms molecular formulae of unknowns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

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